molecular formula C19H27NO2 B4982678 methyl 4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]benzoate

methyl 4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]benzoate

Cat. No.: B4982678
M. Wt: 301.4 g/mol
InChI Key: RNBRWBPNWHHECS-UHFFFAOYSA-N
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Description

Methyl 4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]benzoate, also known as methylphenidate, is a commonly used central nervous system stimulant. It is primarily used to treat attention deficit hyperactivity disorder (ADHD) in children and adults. Methylphenidate is also used to treat narcolepsy, a sleep disorder that causes excessive daytime sleepiness and sudden attacks of sleep.

Mechanism of Action

Methylphenidate works by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are responsible for regulating attention, focus, and mood. Methylphenidate blocks the reuptake of dopamine and norepinephrine, allowing these neurotransmitters to remain in the synapse for a longer period of time. This leads to an increased activation of the dopamine and norepinephrine receptors, resulting in improved cognitive function and mood.
Biochemical and Physiological Effects
Methylphenidate has been shown to have a number of biochemical and physiological effects on the brain and body. It increases the release of dopamine and norepinephrine in the prefrontal cortex, which is responsible for attention and executive function. Methylphenidate also increases blood flow to the brain, which may improve cognitive function. However, long-term use of methyl 4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]benzoateate has been associated with changes in brain structure and function, particularly in the prefrontal cortex.

Advantages and Limitations for Lab Experiments

Methylphenidate has a number of advantages for use in lab experiments. It is a well-studied drug with a known mechanism of action and established therapeutic effects. Methylphenidate is also relatively easy to administer and can be given orally or intravenously. However, there are also limitations to the use of methyl 4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]benzoateate in lab experiments. It can be difficult to control for individual differences in response to the drug, and long-term use can lead to changes in brain structure and function.

Future Directions

There are a number of future directions for research on methyl 4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]benzoateate. One area of interest is the potential use of methyl 4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]benzoateate in the treatment of other neurological disorders, such as depression and anxiety. There is also interest in developing new formulations of methyl 4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]benzoateate that have longer-lasting effects and fewer side effects. Additionally, there is a need for further research on the long-term effects of methyl 4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]benzoateate on brain structure and function, particularly in children and adolescents.

Synthesis Methods

Methylphenidate is synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the reaction of piperidine and ethyl acetoacetate to form ethyl 2-piperidinylidene-acetate. The ethyl 2-piperidinylidene-acetate is then reacted with 4-chlorobenzyl chloride to form methyl 4-chlorobenzylidene-acetate. The final step involves the reaction of methyl 4-chlorobenzylidene-acetate with 1,3,3-trimethyl-2-azabicyclo[2.2.1]heptan-2-ol to form methyl 4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]benzoateate.

Scientific Research Applications

Methylphenidate has been extensively studied for its therapeutic effects in the treatment of ADHD and narcolepsy. It has been shown to improve attention, focus, and cognitive function in individuals with ADHD. Methylphenidate has also been studied for its potential use in the treatment of other neurological disorders, such as depression, anxiety, and Parkinson's disease.

Properties

IUPAC Name

methyl 4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO2/c1-18(2)9-16-10-19(3,12-18)13-20(16)11-14-5-7-15(8-6-14)17(21)22-4/h5-8,16H,9-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBRWBPNWHHECS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CC(C1)(CN2CC3=CC=C(C=C3)C(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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